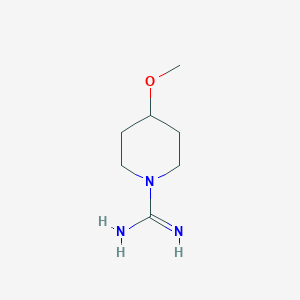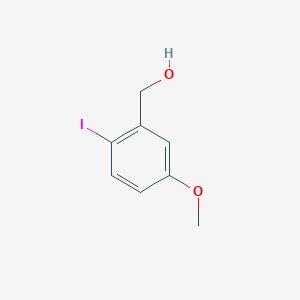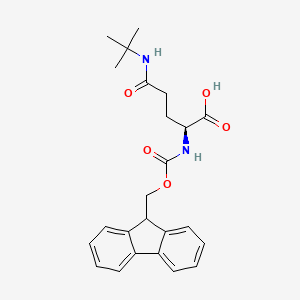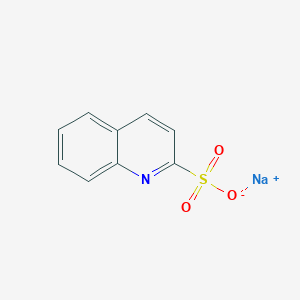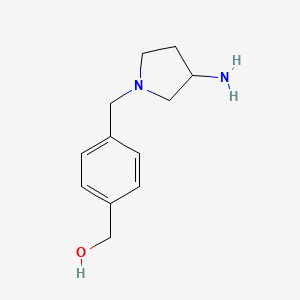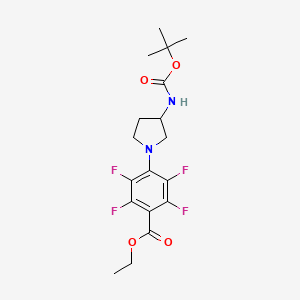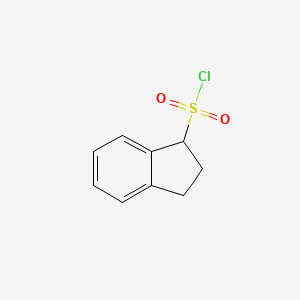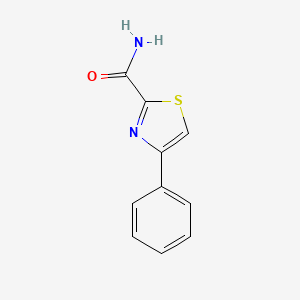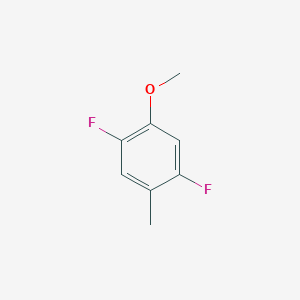
1,4-Difluoro-2-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-methoxy-5-methylbenzene is an aromatic compound with the molecular formula C8H8F2O It is a derivative of benzene, featuring two fluorine atoms, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
The synthesis of 1,4-Difluoro-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions. For instance, oxidation using potassium permanganate (KMnO4) can convert the methyl group to a carboxylic acid.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Difluoro-2-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Industry: This compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-methoxy-5-methylbenzene exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The fluorine atoms, being electron-withdrawing, can influence the reactivity and orientation of further substitutions on the ring.
Comparison with Similar Compounds
1,4-Difluoro-2-methoxy-5-methylbenzene can be compared with other similar compounds, such as:
1,4-Difluoro-2,5-dimethoxybenzene: This compound has an additional methoxy group, which can further activate the benzene ring towards electrophilic substitution.
2,3-Difluoro-5-methoxy-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a methyl group, which significantly alters its chemical properties and reactivity.
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1,4-difluoro-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8F2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
RIDZLVJSQQUWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


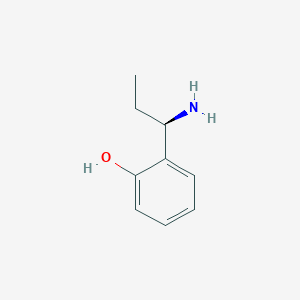

![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
